molecular formula C8H5F3N2 B1395310 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 918514-78-0

2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1395310
CAS No.: 918514-78-0
M. Wt: 186.13 g/mol
InChI Key: UXMRGLRMNQNTGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 918514-78-0) is a versatile fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This pyrrolopyridine derivative, with a molecular formula of C 8 H 5 F 3 N 2 and a molecular weight of 186.13 g/mol, serves as a privileged scaffold for developing novel therapeutic agents . Its primary research value lies in its role as a core template for designing potent and selective enzyme inhibitors. Scientific studies have identified this scaffold as a promising precursor for selective Phosphodiesterase 4B (PDE4B) inhibitors . PDE4B is a compelling target for inflammatory diseases, central nervous system disorders, and certain cancers. Researchers have elaborated on this core structure to develop inhibitors that exhibit high potency and improved selectivity over the PDE4D isoform, which is associated with adverse effects, thus presenting a superior therapeutic index . Furthermore, this compound is instrumental in oncology research, particularly in targeting the Fibroblast Growth Factor Receptor (FGFR) family . Introducing a trifluoromethyl group at the 2-position of the pyrrolo[2,3-b]pyridine ring has proven to be a critical strategy for enhancing inhibitory activity against FGFR1, FGFR2, and FGFR3. FGFR signaling is crucial in cell proliferation and survival, and its abnormal activation is implicated in various cancers, making this scaffold a valuable lead for developing antiproliferative agents . The compound's mechanism of action typically involves acting as an ATP-mimetic, where the heterocyclic core forms key hydrogen bonds within the hinge region of the kinase domain, thereby blocking enzymatic activity and downstream signaling pathways . This product is offered For Research Use Only . It is strictly intended for laboratory research purposes and is not to be used for human or veterinary diagnostic, therapeutic, or any other consumer-related applications.

Properties

IUPAC Name

2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-4-5-2-1-3-12-7(5)13-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMRGLRMNQNTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)C(F)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20712350
Record name 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918514-78-0
Record name 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) is used in the presence of a base and a catalyst . The reaction conditions often involve temperatures ranging from 0°C to 100°C and reaction times from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize high-throughput reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyrrolo[2,3-b]pyridine derivatives with reduced functional groups .

Scientific Research Applications

PDE4B Inhibition

One significant application of 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives is their role as selective phosphodiesterase 4B (PDE4B) inhibitors. PDE4B is implicated in inflammatory processes and central nervous system (CNS) disorders. Recent studies have identified compounds based on this scaffold that exhibit potent inhibition of PDE4B, with IC50 values ranging from 0.11 to 1.1 μM. These compounds demonstrated significant inhibition of TNF-α release from macrophages under pro-inflammatory conditions, suggesting their potential use in treating inflammatory diseases and CNS disorders .

SGK-1 Kinase Inhibition

Another promising application involves the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1). Compounds derived from this compound have been shown to inhibit SGK-1 kinase activity effectively. This inhibition is relevant for conditions such as chronic renal disease and cardiovascular diseases where SGK-1 plays a critical role in sodium transport and cell proliferation . The therapeutic potential of these compounds includes managing electrolyte balance and mitigating renal damage .

Pesticide Development

The trifluoromethyl group in pyridine derivatives enhances their biological activity, making them suitable candidates for agrochemical applications. Research indicates that trifluoromethylpyridines can serve as effective intermediates in the synthesis of novel pesticides and herbicides. Their unique electronic properties contribute to improved efficacy against pests while potentially reducing environmental impact .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrole ring and subsequent introduction of the trifluoromethyl group. The structural variations within this class of compounds significantly influence their biological activity.

SAR Insights

A detailed SAR analysis reveals that modifications at specific positions on the pyrrolo[2,3-b]pyridine scaffold can enhance selectivity and potency against targeted enzymes like PDE4B and SGK-1. For instance, substituents at the 2 or 5 positions can markedly affect binding affinity and inhibitory potency .

PDE4B Inhibitors

In a study focused on synthesizing a series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 11h emerged as a lead candidate due to its selective inhibition profile against PDE4B with minimal activity on other receptors . This compound's favorable pharmacokinetic properties suggest its potential for further development into a therapeutic agent.

SGK-1 Inhibitors

Another case study highlighted the efficacy of certain derivatives in inhibiting SGK-1 activity in vitro, demonstrating their potential application in treating renal and cardiovascular diseases . The dosage regimen proposed for these compounds suggests a therapeutic window conducive to clinical applications.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Trifluoromethyl-Substituted Pyrrolo[2,3-b]pyridines

The position of the -CF₃ group significantly impacts molecular interactions and biological activity:

Compound Substitution Position Key Biological Activity Target Reference
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 5-position FGFR1 inhibition (IC₅₀ = 12 nM) FGFR1 kinase
3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 3-position Analgesic activity (50 mg/kg dose) CNS targets
2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 2-position Under investigation N/A This work
  • Electronic Effects : The 2-CF₃ group introduces strong electron-withdrawing effects, reducing electron density in the aromatic system compared to 5-CF₃ analogs. This may alter binding to ATP pockets in kinases .

Substituent Variants in Pyrrolo[2,3-b]pyridine Derivatives

Compound Substituent Activity Reference
3-Amino-5-aryl-pyrrolo[2,3-b]pyridines 3-NH₂, 5-aryl Antitumor (IC₅₀ = 0.2–1.8 μM vs. DMPM cells)
4-Nitro-3-(trifluoromethylcyclopropyl) 3-CF₃-cyclopropyl, 4-NO₂ MAP4K1 inhibition (IC₅₀ = 3 nM)
2-CF₃-pyrrolo[2,3-b]pyridine 2-CF₃ Theoretical enhanced metabolic stability This work
  • Lipophilicity : The -CF₃ group increases logP compared to polar substituents (e.g., -NH₂), enhancing membrane permeability but risking solubility challenges .

Physicochemical Properties

Property 2-CF₃ Derivative 5-CF₃ Analog 3-Amino Derivative
logP ~2.5 (estimated) 2.1 1.3
Solubility (μg/mL) <10 (predicted) 15 50
pKa (NH) ~6.8 6.5 8.2 (basic NH)

Biological Activity

The compound 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its potential as a therapeutic agent against various diseases.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of pyrrole derivatives with trifluoromethylating agents. The introduction of the trifluoromethyl group significantly impacts the compound's electronic properties and biological activity.

Biological Activity Overview

The biological activity of this compound derivatives has been explored primarily in the context of their inhibition of specific enzymes and receptors associated with various diseases.

1. Phosphodiesterase Inhibition

Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as selective inhibitors of phosphodiesterase 4B (PDE4B). For instance, compound 11h exhibited an IC50 value of approximately 0.48 μM against PDE4B, demonstrating significant inhibition of TNF-α release from macrophages under pro-inflammatory stimuli . This suggests a promising role in treating inflammatory conditions.

CompoundTargetIC50 (μM)% Inhibition
11hPDE4B0.4899% at 10 μM

2. Fibroblast Growth Factor Receptor (FGFR) Inhibition

Another area of interest is the inhibition of FGFRs, which are critical in tumorigenesis. Compound 4h showed potent inhibitory activity against FGFR1-4 with IC50 values ranging from 7 to 712 nM. This compound not only inhibited breast cancer cell proliferation but also induced apoptosis and suppressed migration and invasion in vitro .

CompoundFGFR TargetIC50 (nM)
4hFGFR17
FGFR29
FGFR325
FGFR4712

3. SGK-1 Kinase Inhibition

The compound has also been reported to inhibit SGK-1 kinase activity, which is implicated in various disorders including cancer and metabolic diseases. The inhibition mechanism involves binding to the ATP site of the kinase, thereby blocking its activity .

Case Studies

Several case studies illustrate the biological efficacy of these compounds:

  • Inflammation and Autoimmune Disorders : The PDE4B inhibitors derived from the pyrrolo[2,3-b]pyridine scaffold have shown promise in reducing inflammatory cytokine production in models of autoimmune diseases.
  • Cancer Therapy : The FGFR inhibitors have been evaluated in preclinical models for breast cancer, demonstrating significant antiproliferative effects and potential for further development as anticancer agents.

Q & A

Q. What are the most efficient synthetic routes for 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine?

  • Methodological Answer : The synthesis typically involves regioselective functionalization of the pyrrolo[2,3-b]pyridine core. For trifluoromethylation at the 2-position, halogenation followed by cross-coupling reactions (e.g., Suzuki-Miyaura with trifluoromethyl boronic acids) is common. For example:
  • Step 1 : Bromination of 1H-pyrrolo[2,3-b]pyridine using N-iodosuccinimide (NIS) in acetone at room temperature .
  • Step 2 : Pd-catalyzed coupling with trifluoromethyl boronic acid under Na₂CO₃ and TPPTS in MeCN/water at 100°C .
    Alternative routes include direct trifluoromethylation via radical pathways using Selectfluor® in acetonitrile .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key characterization tools include:
  • ¹H/¹⁹F NMR : The trifluoromethyl group shows a distinct singlet near δ -70 ppm in ¹⁹F NMR. Aromatic protons in the pyrrolo[2,3-b]pyridine ring appear as doublets (J ≈ 4–5 Hz) between δ 7.2–8.2 ppm .
  • HRMS : Molecular ion peaks ([M+H]⁺) are observed at m/z ≈ 201–203 (C₈H₅F₃N₂⁺) .
  • X-ray crystallography : Used to confirm regiochemistry and hydrogen-bonding interactions in solid-state structures .

Q. What biological targets are associated with this scaffold?

  • Methodological Answer : this compound derivatives are explored as:
  • Kinase inhibitors : FGFR1-3 (IC₅₀ = 7–25 nM), with the trifluoromethyl group enhancing hydrophobic interactions in the ATP-binding pocket .
  • Anticancer agents : Derivatives induce apoptosis in mesothelioma models by inhibiting CDK1 and survivin phosphorylation .
  • MTH1 inhibitors : Structural analogs disrupt nucleotide metabolism in cancer cells .

Advanced Research Questions

Q. How do substituent effects at the 3- and 5-positions modulate FGFR selectivity?

  • Methodological Answer :
  • Hydrogen-bond acceptors at C5 : Substituents like methoxyphenyl improve FGFR1 binding (ΔG = -9.8 kcal/mol) by forming hydrogen bonds with Gly485 .
  • Hydrophobic groups at C3 : Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) enhance selectivity for FGFR1 over FGFR4 (712 nM IC₅₀) by occupying a hydrophobic subpocket .
  • Data-driven optimization : Use molecular dynamics (MD) simulations to compare binding poses of analogs (e.g., compound 4h vs. 3f ) .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across studies?

  • Methodological Answer : Contradictions often arise from divergent assay conditions or substituent positioning. Strategies include:
  • Meta-analysis : Compare IC₅₀ values for 2-(trifluoromethyl) derivatives in FGFR1 (7 nM ) vs. CDK1 (1.2 µM ).
  • Proteome-wide profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify off-target effects .
  • Crystallography : Resolve ambiguities in binding modes (e.g., trifluoromethyl vs. methyl groups in the hinge region) .

Q. What strategies improve pharmacokinetic properties of this scaffold?

  • Methodological Answer :
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) at C7 to reduce CYP450-mediated oxidation .
  • Solubility : Replace methyl esters with PEGylated moieties (e.g., methyl 2-[(pyrrolo[2,3-b]pyridinyl)oxy]benzoate derivatives) .
  • In vivo efficacy : In mesothelioma xenografts, i.p. administration of 3f achieves 58–75% tumor inhibition via enhanced apoptotic signaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.